molecular formula C10H11N3 B6254430 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1196156-86-1

5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6254430
CAS No.: 1196156-86-1
M. Wt: 173.2
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Description

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine ( 1196156-86-1) is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This pyrimidine derivative is characterized by a pyrrolidine substituent and a terminal ethynyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The compound is supplied with a minimum purity of 98% and should be stored in a dry, sealed place to ensure its stability and longevity . Its molecular structure suggests potential applications as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors and other targeted therapeutics. The terminal alkyne functionality provides a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing researchers to efficiently create molecular conjugates for chemical biology studies and probe development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to consult the available analytical data, including MSDS, NMR, and HPLC profiles, prior to use .

Properties

CAS No.

1196156-86-1

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Principles for 5 Ethynyl 2 Pyrrolidin 1 Yl Pyrimidine Analogues

Influence of Pyrimidine (B1678525) Core Substituents on Molecular Interactions

The pyrimidine ring is a critical component of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine, serving as a central scaffold for the attachment of key pharmacophoric groups. Modifications to the pyrimidine core can significantly impact the compound's interaction with its biological target.

Research on related pyrimidine derivatives has shown that the introduction of various substituents at different positions on the ring can fine-tune the compound's activity. For example, in a series of 5-(phenylethynyl)pyrimidine (B1621677) analogues, small substituents on the distal phenyl ring, such as methyl or chloro groups, led to potent noncompetitive antagonists of mGluR5. nih.gov Conversely, larger groups resulted in a decrease in inhibitory activity. nih.gov While not directly on the pyrimidine core of the title compound, this highlights the sensitivity of the target to steric bulk in the vicinity of the core structure.

The following table summarizes the impact of substituents on the activity of related pyrimidine-based mGluR5 antagonists, providing insights into the potential effects of similar modifications on this compound analogues.

Compound/Analogue Modification Biological Target Observed Effect on Activity Reference
5-(Phenylethynyl)pyrimidine Analogues3-Methyl on phenyl ringmGluR5Increased antagonist potency (IC50 = 7.5 nM) nih.gov
5-(Phenylethynyl)pyrimidine Analogues3-Chloro on phenyl ringmGluR5Potent antagonist (IC50 = 33.8 nM) nih.gov
5-(Phenylethynyl)pyrimidine Analogues3-Trifluoromethyl on phenyl ringmGluR5Decreased antagonist potency (IC50 = 454 nM) nih.gov
Pyridine-based mGluR5 AntagonistsNitrogen position in the pyridine (B92270) ringmGluR5Moving the nitrogen from the 2- to the 3-position led to a >10-fold loss in activity. nih.gov

Role of the Pyrrolidin-1-yl Group in Modulating Ligand-Target Recognition

The pyrrolidin-1-yl group at the 2-position of the pyrimidine ring plays a multifaceted role in modulating ligand-target recognition. This saturated heterocyclic moiety imparts specific conformational and physicochemical properties that are crucial for biological activity.

The non-planar, puckered nature of the pyrrolidine (B122466) ring allows it to explore three-dimensional space more effectively than a planar aromatic ring. nih.gov This "pseudorotation" can lead to a more favorable orientation within a binding pocket, maximizing van der Waals interactions and potentially displacing bound water molecules. The stereochemistry of substituents on the pyrrolidine ring can also have a profound impact on activity, as different stereoisomers can adopt distinct conformations and present different interaction points to the target protein. nih.gov

Studies on related heterocyclic compounds have demonstrated the importance of the pyrrolidine moiety. For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, substitution with a pyrrolidine ring at the fifth position was found to be advantageous for Trk kinase inhibition. nih.gov The electronegative substitution on the pyrrolidine ring further enhanced the inhibitory activity. nih.gov

Impact of the 5-Ethynyl Moiety on Molecular Recognition and Reactivity

The 5-ethynyl moiety is a key functional group that significantly influences the molecular recognition and reactivity of this compound analogues. This linear, rigid group extends into a specific region of the binding pocket and can participate in various non-covalent interactions.

The triple bond of the ethynyl (B1212043) group can form unique interactions with aromatic residues in the binding site through π-π stacking or perpendicular π-stacking. Furthermore, the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. The rigidity of the ethynyl linker is also crucial, as it properly orients the substituent attached to it for optimal interaction with the target. In the development of mGluR5 antagonists, the ethynyl linker has been a common feature in many potent compounds, including MPEP and MTEP. nih.gov

The reactivity of the terminal alkyne also opens up avenues for covalent modification of the target protein, should a suitable reactive residue be in proximity. This can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts. The "click" chemistry reaction, a copper-catalyzed cycloaddition involving an alkyne and an azide, is a powerful tool that can be utilized with ethynyl-containing compounds for various applications, including target identification and the development of probes.

Rational Design of this compound Derivatives for Specific Biological Interactions

The rational design of this compound derivatives involves a deep understanding of the SAR principles discussed above, coupled with computational modeling and structural biology techniques. The goal is to optimize the molecule's affinity, selectivity, and pharmacokinetic properties for a specific biological target.

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the analogues with their biological activities. jocpr.commdpi.com These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthetic efforts towards more potent derivatives.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful approach. Molecular docking simulations can predict the binding mode of this compound analogues within the active site, allowing for the rational design of modifications that enhance binding affinity. For example, if a hydrophobic pocket is identified near a particular position of the pyrimidine ring, a lipophilic substituent can be introduced to occupy that pocket and increase potency.

The following table presents examples of rationally designed pyrimidine derivatives and the strategies employed to enhance their biological activity.

Compound Series Design Strategy Biological Target Outcome Reference
Pyrimidine-5-carbonitrile derivativesMolecular extension tacticERK kinaseIdentification of potent inhibitors with anti-proliferative activities. nih.gov
2,4,5-Trisubstituted PyrimidinesScaffold hopping and structural modification of a lead compoundHIV-1 Reverse TranscriptaseDiscovery of a potent inhibitor with improved resistance profiles. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesIntroduction of an indole (B1671886) moiety at the C(5) positionPI3KδImproved potency and selectivity. mdpi.com

Conformational Analysis and Stereochemical Considerations in Molecular Design

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The flexibility of the pyrrolidine ring and the rotational freedom around the bond connecting it to the pyrimidine core allow the molecule to adopt various conformations.

Conformational analysis, using computational methods such as molecular mechanics and quantum mechanics, can identify the low-energy conformations that the molecule is likely to adopt in solution and in the binding site. nih.gov Understanding the preferred conformation is essential for designing analogues that are pre-organized for binding, which can lead to a lower entropic penalty upon binding and thus higher affinity.

Stereochemistry is another crucial aspect of molecular design. If the pyrrolidine ring is substituted, it can contain one or more chiral centers. The different enantiomers or diastereomers of a molecule can have vastly different biological activities and pharmacokinetic properties. This is because biological targets, being chiral themselves, often exhibit stereospecific recognition of their ligands. Therefore, the synthesis of enantiomerically pure compounds is often necessary to maximize therapeutic efficacy and minimize off-target effects.

For example, in the design of sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was used to propose a model of the bioactive conformation and design a pharmacophore with specific 3D features. nih.gov This highlights the importance of considering the spatial arrangement of functional groups for optimal interaction with the receptor.

Investigation of Molecular Mechanisms and Biological Targets Associated with 5 Ethynyl 2 Pyrrolidin 1 Yl Pyrimidine

Target Identification and Validation Methodologies in Chemical Biology

The identification and validation of molecular targets are critical preliminary steps in drug discovery and chemical biology. danaher.comnih.gov These processes confirm the role of a potential target, such as a protein or pathway, in a disease and assess the therapeutic potential of modulating it. danaher.comnumberanalytics.com The journey from a hit compound identified in a screen to a validated drug candidate is often challenging, with high attrition rates frequently attributed to a lack of clinical efficacy. rsc.org

Methodologies in this field are broadly categorized into target-based and phenotype-based approaches. nih.gov

Target-based approaches (reverse chemical genetics) begin with a validated target. A high-throughput screen is then conducted to find small molecules that can bind to or inhibit this purified protein. nih.gov This approach benefits from a clear molecular objective, facilitating structure-based drug design and the development of biomarkers. rsc.org

Phenotypic screening (forward chemical genetics) starts by identifying molecules that produce a desired effect in a cell-based or organismal model. nih.govrsc.org This method has the advantage of discovering first-in-class mechanisms and ensuring cellular activity from the outset. However, it necessitates a subsequent, often complex, process of target deconvolution to determine the molecule's mechanism of action. rsc.org

A variety of advanced techniques are employed for target identification and validation:

Chemical Proteomics and Affinity-Based Methods : These involve using chemical probes, often derived from the active molecule, to isolate and identify binding partners from complex cellular lysates. danaher.comnumberanalytics.com Advances in mass spectrometry have been pivotal to the success of these methods. danaher.com

Genetic and Genomic Approaches : Techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and the analysis of drug-resistant mutants can link a compound's activity to a specific gene or pathway. danaher.com

Computational and Biophysical Methods : In silico modeling can predict interactions between small molecules and potential targets. danaher.com Biophysical techniques, such as X-ray crystallography and surface plasmon resonance, can then confirm these interactions and provide detailed structural information to guide optimization. rsc.orgacs.org

The integration of multiple methodologies, combining '-omics' data, imaging, and computational approaches, is often necessary to confidently identify the true biological target of a novel compound. nih.govrsc.org

Enzymatic Inhibition Studies of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes. researchgate.netnih.gov Consequently, pyrimidine derivatives have been a fertile ground for the development of enzyme inhibitors targeting various diseases.

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrimidine derivatives have been successfully developed as inhibitors for several kinases.

Janus Kinases (JAKs) and Histone Deacetylases (HDACs) : Dual inhibition of JAKs and HDACs is an emerging strategy to overcome the limitations of single-target therapies in solid tumors. nih.gov Researchers have designed and synthesized triazolopyridine-based derivatives, which can be considered structurally related to pyrimidines, that act as dual JAK/HDAC inhibitors. One such compound exhibited potent dual inhibition against JAK1 and HDAC6 with IC50 values in the nanomolar range and displayed significant cytotoxicity against cancer cell lines. nih.gov

Wee1 Kinase : As a critical regulator of the G2/M cell cycle checkpoint, Wee1 kinase is an attractive target for cancer therapy. nih.gov A series of compounds based on a pyrrolo[2,3-d]pyrimidine scaffold were designed and shown to be potent inhibitors of Wee1 kinase, demonstrating strong antiproliferative effects in cancer cell lines. nih.gov

KRAS-G12D : Mutations in the KRAS gene are among the most common drivers of cancer, but have been notoriously difficult to target. nih.gov Novel pyrimidine and purine (B94841) analogs have been designed as potential inhibitors of the KRAS-G12D mutant. While the pyrimidine-based compounds in one study were found to be less suitable, purine-based inhibitors showed potent and selective anticancer activity against cell lines harboring the KRAS-G12D mutation. nih.gov

Salt-Inducible Kinases (SIKs) : SIKs are involved in inflammatory processes, and their inhibition is a potential treatment for inflammatory bowel disease (IBD). nih.gov Starting from a known SIK inhibitor, researchers developed a series of pyrimidine-5-carboxamide derivatives with improved drug-like properties and potent inhibitory activity against SIK1 and SIK2. nih.gov

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors

Compound Class Target Kinase(s) Biological Context Reference
Triazolopyridine derivatives JAK1, JAK2, HDAC6 Cancer nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives Wee1 Cancer nih.gov
Pyrimidine-5-carboxamide derivatives SIK1, SIK2 Inflammatory Bowel Disease nih.gov
Purine/Pyrimidine analogs KRAS-G12D Cancer nih.gov

This table is interactive. Click on the headers to sort.

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other crucial enzyme systems.

DNA Gyrase and Topoisomerase IV : These essential bacterial enzymes control DNA topology and are validated targets for antibiotics. nih.govrsc.org Fluoroquinolones are a well-known class of inhibitors targeting these enzymes. nih.govyoutube.com More recently, novel classes of inhibitors have been developed. For instance, pyridothienopyrimidine derivatives have been identified as potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov Similarly, N-phenylpyrrolamides, which contain a pyrrole (B145914) ring that can be compared to the pyrrolidine (B122466) in the title compound, have been discovered as DNA gyrase inhibitors with low nanomolar IC50 values and potent antibacterial activity, particularly against Gram-positive bacteria. rsc.org These inhibitors are selective for bacterial enzymes, showing no activity against human topoisomerase IIα. rsc.orgrsc.org

Inosine Monophosphate Dehydrogenase (IMPDH) : IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer drugs. mdpi.comnih.gov Inhibition of IMPDH depletes cellular pools of guanine nucleotides, which are essential for DNA and RNA synthesis. nih.gov Mycophenolic acid (MPA) is a well-known noncompetitive inhibitor of IMPDH. mdpi.com The search for novel IMPDH inhibitors continues, with some showing promise in preclinical studies for treating hematological malignancies like acute myeloid leukemia (AML). mdpi.com

Modulation of Cellular Signaling Pathways by Pyrimidine Derivatives

By inhibiting specific enzymes, pyrimidine derivatives can modulate entire cellular signaling pathways, leading to broad physiological effects.

BMP2/SMAD1 Signaling Pathway : The Bone Morphogenetic Protein 2 (BMP2) pathway is critical for bone formation (osteogenesis). A series of 31 pyrimidine derivatives were synthesized and evaluated as potential bone anabolic agents. nih.gov The most potent compound was found to promote osteogenesis at picomolar concentrations in vitro by upregulating the expression of key osteogenic genes, such as RUNX2, through the activation of the BMP2/SMAD1 signaling pathway. nih.gov

mTOR and S6K1 Signaling : The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and proliferation. researchgate.netnih.gov Activated mTORC1 stimulates the de novo synthesis of pyrimidines by phosphorylating CAD, the multifunctional enzyme that catalyzes the first three steps of the pathway. This phosphorylation is mediated by the S6K1 kinase. researchgate.netnih.gov This link highlights how growth signals are directly coupled to the production of nucleotides necessary for cell division.

Cell Cycle Regulation : The de novo pyrimidine biosynthesis pathway is tightly regulated throughout the cell cycle, with activity increasing significantly during the S phase to meet the demand for DNA synthesis. nih.gov This regulation is achieved through the sequential phosphorylation and dephosphorylation of the CAD enzyme by MAP kinase (MAPK) and protein kinase A (PKA), demonstrating a direct link between major signaling cascades and metabolic pathways. nih.gov

Molecular Interaction Analysis with Macromolecular Biological Entities

Understanding how a small molecule interacts with its biological target at an atomic level is crucial for rational drug design. Molecular docking and other computational methods are frequently used to predict and analyze these interactions.

Docking Studies : For pyridothienopyrimidine derivatives targeting E. coli DNA gyrase B, molecular docking studies revealed key binding interactions. nih.gov These included hydrogen bonds between the pyrimidine core and essential amino acid residues like Asp73, as well as an arene-cation interaction between the pyridine (B92270) scaffold and Arg76. The most potent inhibitors in the series showed the highest binding affinity scores in these simulations. nih.gov

Protein-Protein Interactions (PPIs) : Targeting PPIs is a challenging but increasingly important area of drug discovery. nih.gov The structural diversity of pyrimidine-embedded frameworks makes them suitable candidates for modulating these large, often flat, interaction surfaces. Using a strategy called platform-based diversity-oriented synthesis (pDOS), researchers have generated novel polyheterocyclic pyrimidine scaffolds with enhanced three-dimensional shapes, making them distinct from traditional, flatter kinase inhibitors and more suitable for targeting PPIs. nih.gov

Interactions with Viral Proteins : In the context of the COVID-19 pandemic, molecular docking was used to investigate whether diaryl pyrimidine derivatives could obstruct the interaction between the viral spike protein and the human ACE2 receptor. nih.gov The study found that several diaryl pyrimidines could bind with high affinity at the interface of the protein complex, suggesting a potential mechanism for inhibiting viral entry. nih.gov

Cellular Assays for Mechanistic Elucidation in In Vitro Models

A wide range of in vitro cellular assays are essential for characterizing the biological activity of new compounds and elucidating their mechanisms of action.

Cell Viability and Cytotoxicity Assays : These are fundamental assays used to determine the effect of a compound on cell proliferation and health. For example, the cytotoxicity of pyrimidine and pyridine derivatives designed as cholinesterase inhibitors was evaluated on a human glioblastoma cell line (U-87 MG). nih.gov The results indicated low toxicity for the tested compounds, particularly at concentrations up to 10 µM. nih.gov

Cell Differentiation Assays : To test the osteogenic potential of novel pyrimidine derivatives, an alkaline phosphatase (ALP) activity assay was used in primary osteoblast cells. nih.gov An increase in ALP activity is an early marker of osteoblast differentiation, and this assay was used to identify the most potent compounds for promoting bone formation. nih.gov

Parasite Replication Assays : The ethynyl (B1212043) group, present in the title compound, is a key feature of the nucleoside analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). EdU can be incorporated into the DNA of replicating cells and subsequently visualized using "click chemistry." This method has been adapted to create a robust assay for measuring the replication of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease. ethz.ch The assay allows for the classification of antiparasitic compounds as either fast- or slow-acting inhibitors of parasite replication. ethz.ch

Enzyme Inhibition in a Cellular Context : Beyond purified enzyme assays, it is crucial to confirm target engagement within cells. For instance, after identifying potent pyrimidine-based inhibitors of SIKs, researchers confirmed their mechanism in bone marrow-derived macrophages. nih.gov The compounds were shown to upregulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12, consistent with SIK inhibition. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
5-ethynyl-2'-deoxyuridine (EdU)
Mycophenolic acid (MPA)
N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide
4-(((5-(benzo[d] researchgate.netacs.orgdioxol-5-yl)- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide
PU1-1
Ciprofloxacin
Novobiocin
Camptothecin
Doxorubicin

This table is interactive. Click on the header to sort.

Computational and Theoretical Approaches in the Study of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyrimidine

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a pyrimidine (B1678525) derivative, and a biological target, typically a protein. These methods are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates various binding poses and scores them based on factors like intermolecular forces, providing a "docking score" that estimates binding affinity. For instance, in studies of pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), docking scores have been used to identify compounds with potentially higher affinity than existing drugs like donepezil (B133215). researchgate.netnih.gov One such study reported docking scores for novel derivatives as low as -18.59, compared to -17.257 for donepezil, indicating a stronger predicted binding affinity. researchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. nih.govmdpi.com MD simulations provide insights into the stability of the complex, conformational changes, and the persistence of key interactions like hydrogen bonds. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the root-mean-square fluctuation (RMSF) of individual residues. mdpi.com These simulations can confirm if the binding mode predicted by docking is stable and can reveal the dynamic nature of the interactions that stabilize the ligand in the active site. nih.govnih.gov For example, a 10ns MD simulation was used to confirm the stability of a 2-phenylpyrimidine (B3000279) inhibitor within the active site of the PDE4B enzyme. nih.gov

Computational MethodObjectiveKey Metrics / OutputsExample from Pyrimidine/Related Heterocycle Research
Molecular DockingPredicts the preferred binding orientation and affinity of a ligand to a protein target.Docking Score, Binding Energy (kcal/mol), Identification of key interacting residues.Pyrrolidin-2-one derivatives showed docking scores superior to the standard drug donepezil against acetylcholinesterase. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationAnalyzes the physical movements and stability of the ligand-protein complex over time.Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Hydrogen Bond Analysis.100 ns MD simulations were used to confirm the stable binding of pyrrolidin-2-one derivatives to AChE. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build statistically significant mathematical models to predict the biological activity of compounds based on their chemical structures. nih.gov This approach is founded on the principle that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov QSAR models are invaluable for predicting the potency of novel compounds, optimizing lead structures, and prioritizing synthesis efforts.

In the context of pyrimidine derivatives, QSAR studies have been successfully employed to predict their activity as inhibitors of various targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These studies involve calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. researchgate.netlew.ro Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) are then used to create a mathematical equation linking these descriptors to the observed biological activity (e.g., pIC50). nih.govlew.ro

A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superior predictive power of non-linear methods like ANN over linear MLR models. nih.gov The performance of these models is assessed using statistical parameters such as the squared correlation coefficient (R²) for the training set, and the predictive squared correlation coefficient (Q²) for an external test set. nih.gov The ANN model in the VEGFR-2 study yielded an R² of 0.998, significantly higher than the MLR model's R² of 0.889, indicating a more robust and predictive model. nih.gov

QSAR Model TypeTargetKey Statistical ParametersFinding
Multiple Linear Regression (MLR)VEGFR-2R² = 0.889Demonstrated a good but less predictive correlation compared to ANN. nih.gov
Artificial Neural Network (ANN)VEGFR-2R² = 0.998Showed a superior ability to model the complex, non-linear relationship between structure and activity. nih.gov
Random Forest (RF)Janus kinase 2 (JAK2)R² = 0.74 ± 0.05 (10-fold cross-validation)Ensemble methods like RF provided excellent predictive performance for a diverse set of kinase inhibitors. mdpi.com

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.trmdpi.com DFT calculations provide valuable insights into various molecular properties by analyzing the electron density distribution. mdpi.com For pyrimidine derivatives, DFT has been used to calculate a range of quantum chemical parameters that help explain their behavior in chemical and biological systems. ijcce.ac.irijcce.ac.ir

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps are another important output of DFT calculations. MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. mdpi.comijcce.ac.ir Natural Bond Orbital (NBO) analysis further elucidates the stability of a molecule by detailing hyperconjugative interactions and charge delocalization between donor and acceptor orbitals. mdpi.comijcce.ac.ir

DFT-Calculated ParameterSignificanceApplication in Pyrimidine Research
HOMO-LUMO Energy Gap (ΔEgap)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.Used to compare the relative stability and reactivity of different pyrimidine phosphonate (B1237965) derivatives. ijcce.ac.ir
Molecular Electrostatic Potential (MEP)Visualizes electron density to predict sites for electrophilic/nucleophilic attack and hydrogen bonding.Analyzed to identify reactive sites and understand charge distribution related to biological activity. mdpi.com
Natural Bond Orbital (NBO) AnalysisInvestigates charge delocalization and intramolecular bonding interactions that contribute to stability.Revealed details about the interaction between donor and acceptor orbitals within pyrimidine structures. mdpi.com
Global Reactivity DescriptorsIncludes electrophilicity, chemical hardness, and softness to quantify reactivity.Calculated to show a pyrimidine derivative was relatively stable with a high electrophilic nature. mdpi.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are essential computational strategies for the discovery of new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. d-nb.info These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). d-nb.info

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases, a process known as virtual screening. d-nb.infomdpi.com This approach efficiently filters vast libraries containing millions of compounds to identify a smaller, more manageable set of molecules that possess the desired pharmacophoric features and are therefore more likely to be active. nih.gov

For pyrimidine analogues, pharmacophore modeling has been successfully applied to identify novel inhibitors for various targets. For example, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine derivatives to identify selective inhibitors of the PDE4B enzyme. nih.gov This model, consisting of features like hydrogen bond acceptors and hydrophobic sites, was then used to create a highly predictive 3D-QSAR model. nih.gov Virtual screening collaborations have also proven effective, where an initial hit, such as an imidazo[1,2-a]pyridine (B132010) for visceral leishmaniasis, was used to screen proprietary libraries, rapidly expanding the chemical space and improving the activity and selectivity of the initial compound. nih.gov

Computational Approaches to Understand Molecular Stability and Reactivity Profiles

Understanding the stability and reactivity of a molecule like 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is fundamental to predicting its behavior, from its shelf-life to its interactions in a biological system. Computational methods provide a deep, atom-level understanding of these characteristics.

The stability of a molecule can be assessed through quantum chemical calculations, particularly using DFT. The HOMO-LUMO energy gap is a primary indicator; a larger gap suggests higher kinetic stability and lower chemical reactivity. ijcce.ac.ir NBO analysis contributes to this understanding by quantifying the stabilizing effects of electron delocalization and hyperconjugative interactions within the molecule. mdpi.com Furthermore, DFT can be used to calculate global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, which provide a quantitative measure of a molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, respectively. mdpi.comijcce.ac.ir Studies on pyrimidine derivatives have used these descriptors to conclude that a molecule is relatively stable and possesses a high electrophilic nature. mdpi.com

Reactivity, particularly in a biological context, is often studied using MD simulations. While DFT provides a static picture of reactivity, MD simulations reveal how a molecule's reactivity profile influences its dynamic interactions with a target protein. mdpi.com By simulating the ligand-protein complex, researchers can observe which parts of the molecule are most involved in binding and which interactions are most persistent. This dynamic view of reactivity helps to explain why a ligand binds with a certain affinity and provides crucial information for designing derivatives with improved interaction profiles and, consequently, enhanced biological activity. nih.gov

Potential Applications of 5 Ethynyl 2 Pyrrolidin 1 Yl Pyrimidine As Research Probes and Chemical Tools

Development of Analogues for Elucidating Biochemical Pathways

There is currently no available scientific literature detailing the development of analogues of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine for the purpose of elucidating biochemical pathways. Research in this area would typically involve the synthesis of structural variants to probe interactions with specific enzymes or cellular components, but such studies have not been reported for this compound.

Use as Molecular Probes in Cellular and Subcellular Studies

Information regarding the application of this compound as a molecular probe in cellular and subcellular investigations is not present in the current body of scientific publications. The utility of a compound as a molecular probe hinges on its ability to be visualized and tracked within biological systems, often through the attachment of reporter molecules. However, studies demonstrating this for this compound are absent.

Application in Target Validation and Drug Discovery Lead Optimization

A review of the literature indicates a lack of research into the application of this compound in target validation and the lead optimization phase of drug discovery. While structurally related pyrimidine (B1678525) compounds have been investigated as inhibitors of various protein kinases and other biological targets, there are no specific reports of this compound being utilized in this capacity.

Exploration of Bioorthogonal Chemical Reactions with the Ethynyl (B1212043) Moiety (e.g., Click Chemistry)

The ethynyl group is a key functional moiety that can participate in bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the specific and efficient labeling of molecules in complex biological environments. While the structure of this compound contains this reactive group, there are no published studies that have explored or utilized its potential in this context. Research demonstrating the successful application of this compound in click chemistry reactions for labeling, imaging, or other applications is not currently available.

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the key synthetic routes for preparing 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine, and what critical reaction conditions must be controlled? A: The synthesis involves sequential functionalization of the pyrimidine core. First, introduce the pyrrolidine moiety via nucleophilic substitution at the 2-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The ethynyl group is introduced via Sonogashira coupling with a trimethylsilyl-protected acetylene precursor, followed by deprotection with tetrabutylammonium fluoride (TBAF). Critical parameters include anhydrous conditions during coupling and precise temperature control to prevent side reactions .

Purification Strategies Q: What purification techniques are most effective for isolating this compound from reaction mixtures? A: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures may enhance purity for polar impurities. Advanced separations, such as membrane technologies (e.g., nanofiltration), can improve scalability for high-purity demands .

Structural Characterization Q: Which spectroscopic methods are essential for confirming the structure of this compound? A: ¹H and ¹³C NMR verify substitution patterns and electronic environments (e.g., ethynyl proton at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the C≡C stretch (~2100 cm⁻¹). Cross-validation with multiple techniques is mandatory .

Advanced Research Questions

Yield Optimization Q: How can researchers optimize reaction yields when introducing the ethynyl group to the pyrimidine scaffold? A: Catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI for Sonogashira coupling) and stoichiometric control of the acetylene precursor are pivotal. Solvent polarity (e.g., THF vs. DMF) influences reaction kinetics, and inert atmospheres prevent oxidative side reactions. Pre-activation via halogenation (e.g., POCl₃) enhances electrophilicity at the 5-position .

Data Contradiction Resolution Q: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) observed during characterization? A: Contradictions may arise from tautomerism or residual solvents. Use variable-temperature NMR to identify dynamic processes and compare experimental data with computational predictions (e.g., DFT calculations). Derivative synthesis (e.g., acetylation of the ethynyl group) can simplify spectral interpretation .

Mechanistic Investigations Q: What experimental approaches elucidate the electronic effects of the pyrrolidine substituent on pyrimidine reactivity? A: Conduct Hammett studies by synthesizing analogs with varying substituents. Kinetic profiling (e.g., substitution rates via HPLC) quantifies electronic effects. Spectroelectrochemical methods (e.g., in-situ UV-Vis during redox events) reveal charge distribution changes .

Safety and Methodological Considerations

Handling Hazardous Intermediates Q: What safety protocols are critical when handling toxic intermediates like halogenated pyrimidines during synthesis? A: Use glove boxes or fume hoods for air-sensitive steps (e.g., POCl₃ reactions). Implement gas monitoring for volatile byproducts (e.g., HCl) and quench reactive intermediates with chilled aqueous NaHCO₃ before disposal .

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